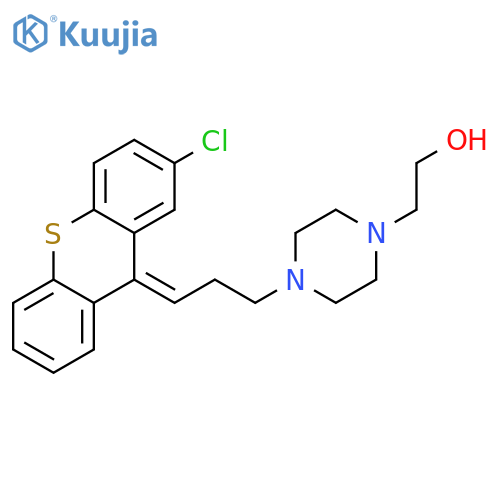Cas no 53772-83-1 (Zuclopenthixol)

Zuclopenthixol structure
商品名:Zuclopenthixol
Zuclopenthixol 化学的及び物理的性質
名前と識別子
-
- Zuclopenthixol
- Zuclopenthixol [INN:BAN]
- (Z)-4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol
- Clopentixol cis-(Z)-
- UNII-47ISU063SG
- Zuclopenthixolum
- Zuclopenthixolum [Latin]
- Zuclopentixol
- Zuclopentixol [Spanish]
- (Z)-4-[3-(2-Chlorothioxanthen-9-ylidene)propyl]-1-piperazineethanol
- 1-Piperazineethanol, 4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-, (Z)-
- ZUCLOPENTHIXOL [WHO-DD]
- Prestwick2_000998
- AS-82959
- Sordinol
- cis(Z)-cloflupentixol
- MLS002154089
- 2-{4-[3-(2-chloro-10H-dibenzo[b,e]thiopyran-10-ylidene)propyl]piperazin-1-yl}ethanol
- AKOS015856353
- Zuclopenthixol (1.0 mg/mL In Methanol)
- NCGC00179306-01
- DTXSID3048233
- CS-0017495
- CHEBI:51364
- D02613
- BPBio1_001205
- NSC329015
- BDBM79209
- EINECS 258-758-5
- AB00514719
- DB01624
- cis-Clopenthixol
- D03556
- cid_25102584
- 4-[3-[(9Z)-2-Chloro-9H-thioxanthene-9-ylidene]propyl]-1-piperazineethanol
- ZUCLOPENTHIXOL [INN]
- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;hydrochloride
- Prestwick3_000998
- Clopenthixol (USAN)
- Q228143
- BRD-K28761384-003-03-6
- 4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol
- Zuclopenthixol hydrochloride
- SCHEMBL149463
- Clopenthixol cis(z)-form
- BRD-K00198051-003-01-9
- DB13841
- CHEBI:59115
- (Z)-Clopenthixol
- EN300-21702641
- PDSP2_001106
- CLOPENTHIXOL CIS(Z)-FORM [MI]
- Cisordinol
- CHEMBL53904
- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazino]ethanol;hydrochloride
- 2-{4-[(3Z)-3-(2-chloro-10H-dibenzo[b,e]thiopyran-10-ylidene)propyl]piperazin-1-yl}ethanol
- Clopixol
- Acuphase
- PDSP1_001122
- GTPL7559
- 2-[4-[(3Z)-3-(2-chloro-9-thioxanthenylidene)propyl]-1-piperazinyl]ethanol;hydrochloride
- Zuclopenthixol (INN)
- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol
- 2-{4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}ethan-1-ol
- CLOPENTHIXOL
- Clopixol (TN)
- 1-Piperazineethanol, 4-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-
- 53772-83-1
- AC-32939
- NSC 64087
- Clopenthixolum
- ZUCLOPENTHIXOL [MART.]
- NCGC00179306-04
- PS23 - Zuclopenthixol
- 4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- 2-[4-[(3Z)-3-(2-chloranylthioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;hydrochloride
- 982-24-1
- BSPBio_001095
- NS00005357
- HY-A0163
- SMR001233397
- 2-(4-{3-[(9Z)-2-CHLORO-9H-THIOXANTHEN-9-YLIDENE]PROPYL}PIPERAZIN-1-YL)ETHAN-1-OL
- 47ISU063SG
- alpha Clopenthixol
- NSC169185
- DTXCID4028208
- ZUCLOPENTHIXOL (MART.)
- 2-(4-((3Z)-3-(2-chloro-10H-dibenzo(b,e)thiopyran-10-ylidene)propyl)piperazin-1-yl)ethanol
- DA-79148
- BRD-K28761384-300-01-0
- 1-Piperazineethanol, 4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- 2-(4-(3-((9Z)-2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethan-1-ol
- alpha-Clopenthixol
- 2-(4-((3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol
- WFPIAZLQTJBIFN-DVZOWYKESA-N
- zuclopentixolo
- N05AF05
- Zuclopenthixolum (Latin)
- G12762
-
- MDL: MFCD00867744
- インチ: InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
- InChIKey: WFPIAZLQTJBIFN-DVZOWYKESA-N
- ほほえんだ: OCCN1CCN(CC/C=C2C3=C(SC4=C\2C=CC=C4)C=CC(Cl)=C3)CC1
計算された属性
- せいみつぶんしりょう: 400.13785
- どういたいしつりょう: 400.137612
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 52
じっけんとくせい
- 密度みつど: 1.289
- ゆうかいてん: 56-60°C
- ふってん: 577.4°Cat760mmHg
- フラッシュポイント: 303°C
- 屈折率: 1.675
- PSA: 26.71
- LogP: 4.11210
Zuclopenthixol セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Zuclopenthixol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | Z701485-5mg |
Zuclopenthixol |
53772-83-1 | 5mg |
$ 81.00 | 2023-09-05 | ||
| MedChemExpress | HY-A0163-50mg |
Zuclopenthixol |
53772-83-1 | 98.08% | 50mg |
¥500 | 2024-04-18 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4117-10 mg |
Zuclopenthixol |
53772-83-1 | 99.82% | 10mg |
¥148.00 | 2022-04-26 | |
| TRC | Z701485-10mg |
Zuclopenthixol |
53772-83-1 | 10mg |
$ 1028.00 | 2023-09-05 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74618-250mg |
Zuclopenthixol |
53772-83-1 | 98% | 250mg |
¥1636.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4117-100 mg |
Zuclopenthixol |
53772-83-1 | 99.82% | 100MG |
¥821.00 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z303928-50mg |
Zuclopenthixol |
53772-83-1 | 98% | 50mg |
¥446.90 | 2023-08-31 | |
| Chemenu | CM169166-250mg |
(Z)-2-(4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethan-1-ol |
53772-83-1 | 97% | 250mg |
$182 | 2023-01-04 | |
| Aaron | AR00DFWL-250mg |
Zuclopenthixol |
53772-83-1 | 98% | 250mg |
$243.00 | 2025-01-24 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74618-500mg |
Zuclopenthixol |
53772-83-1 | 98% | 500mg |
¥3007.00 | 2022-04-26 |
Zuclopenthixol 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
53772-83-1 (Zuclopenthixol) 関連製品
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:53772-83-1)Zuclopenthixol

清らかである:99%
はかる:500mg
価格 ($):186.0